4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C₈H₇ClF₃NO₂S . This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and a benzenesulfonamide moiety. The trifluoromethyl group is known for its significant role in enhancing the biological activity of compounds, making this compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methyltrifluoromethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to a decrease in the production of bicarbonate ions . This inhibition can disrupt cellular processes in cancer cells, leading to apoptosis or cell death .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-methylbenzenesulfonamide: Lacks the trifluoromethyl group, resulting in different biological activity.
N-methyl-2-(trifluoromethyl)benzenesulfonamide: Lacks the chloro group, affecting its reactivity and applications.
4-chloro-2-(trifluoromethyl)benzenesulfonamide: Lacks the N-methyl group, altering its chemical properties.
Uniqueness
The presence of both the trifluoromethyl and chloro groups in 4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide enhances its biological activity and makes it a versatile compound in various research fields. Its unique structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2S/c1-13-16(14,15)7-3-2-5(9)4-6(7)8(10,11)12/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRIOLXTNSMGIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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